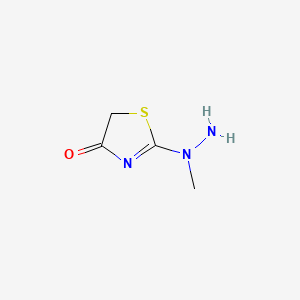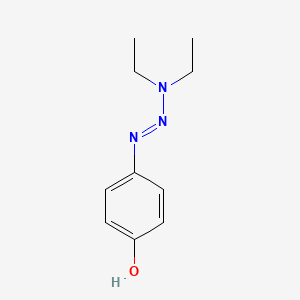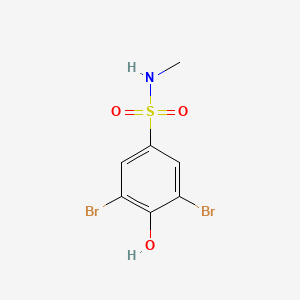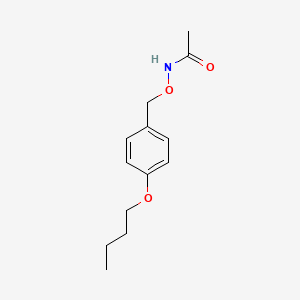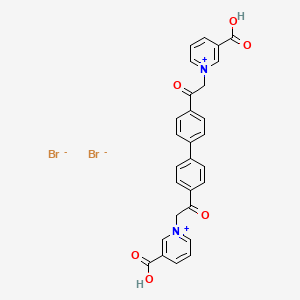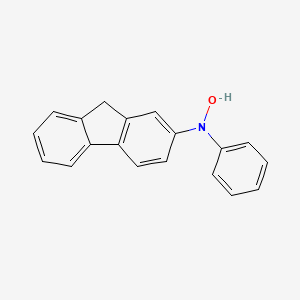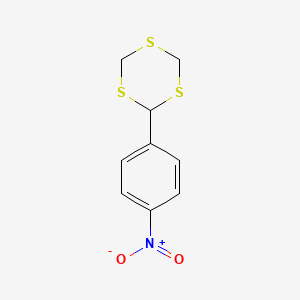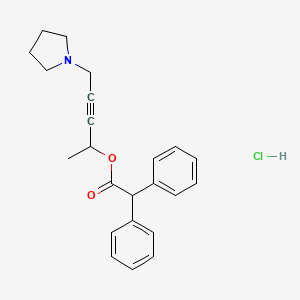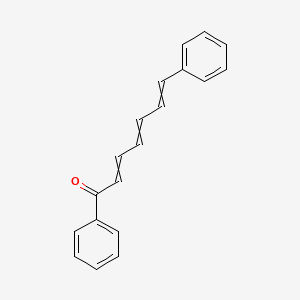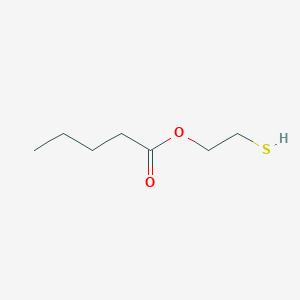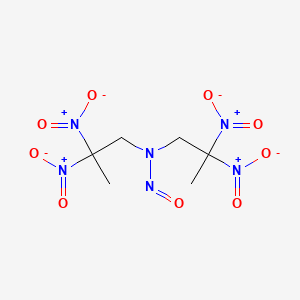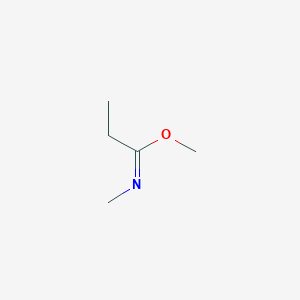
Methyl (1E)-N-methylpropanimidate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl (1E)-N-methylpropanimidate is an organic compound that belongs to the class of imidates It is characterized by the presence of a methyl group attached to the nitrogen atom and a propanimidate group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methyl (1E)-N-methylpropanimidate typically involves the reaction of methylamine with a suitable ester or acid chloride. One common method is the reaction of methylamine with methyl propanoate under acidic conditions to yield the desired imidate. The reaction conditions often include the use of a solvent such as ethanol and a catalyst to facilitate the reaction.
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of automated systems also ensures consistent quality and reduces the risk of contamination.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl (1E)-N-methylpropanimidate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding amides or nitriles.
Reduction: Reduction reactions can convert the imidate to primary amines.
Substitution: Nucleophilic substitution reactions can replace the methyl group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like hydroxide ions or amines can be used under basic conditions.
Major Products Formed
Oxidation: Amides and nitriles.
Reduction: Primary amines.
Substitution: Various substituted imidates depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Methyl (1E)-N-methylpropanimidate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential role in biochemical pathways and as a precursor for biologically active molecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism by which Methyl (1E)-N-methylpropanimidate exerts its effects involves its interaction with various molecular targets. The compound can act as a nucleophile or electrophile in different reactions, depending on the conditions. It can form covalent bonds with other molecules, leading to the formation of new compounds with distinct properties. The pathways involved in these reactions are often studied using computational chemistry and experimental techniques to understand the underlying mechanisms.
Vergleich Mit ähnlichen Verbindungen
Methyl (1E)-N-methylpropanimidate can be compared with other similar compounds such as:
- Ethyl (1E)-N-ethylpropanimidate
- Propyl (1E)-N-propylpropanimidate
- Butyl (1E)-N-butylpropanimidate
These compounds share similar structural features but differ in the length of the alkyl chain attached to the nitrogen atom. The uniqueness of this compound lies in its specific reactivity and the types of products it forms in various chemical reactions.
Eigenschaften
CAS-Nummer |
32150-22-4 |
|---|---|
Molekularformel |
C5H11NO |
Molekulargewicht |
101.15 g/mol |
IUPAC-Name |
methyl N-methylpropanimidate |
InChI |
InChI=1S/C5H11NO/c1-4-5(6-2)7-3/h4H2,1-3H3 |
InChI-Schlüssel |
BKDPFUPGVUSAQT-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(=NC)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


